molecular formula C12H9ClN2O B3037514 2-(4-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile CAS No. 478081-46-8

2-(4-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B3037514
CAS No.: 478081-46-8
M. Wt: 232.66 g/mol
InChI Key: GZTHDIJQNLXKGQ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring fused with a ketone and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves the reaction of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions may involve reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

2-(4-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-1,4-dihydropyridine-3-carbonitrile: Similar structure but lacks the ketone group.

    2-(4-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a nitrile.

Uniqueness

2-(4-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is unique due to the presence of both a ketone and a nitrile group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

6-(4-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c13-10-4-1-8(2-5-10)12-9(7-14)3-6-11(16)15-12/h1-2,4-5H,3,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTHDIJQNLXKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=C1C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
Reactant of Route 2
2-(4-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
Reactant of Route 3
2-(4-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
Reactant of Route 4
2-(4-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
Reactant of Route 5
2-(4-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
Reactant of Route 6
2-(4-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

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